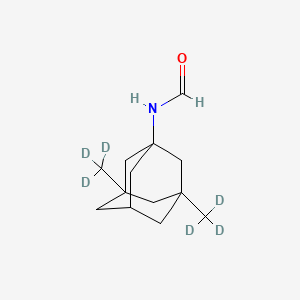

N-Formyl Memantine-d6

CAS No.:

Cat. No.: VC16677844

Molecular Formula: C13H21NO

Molecular Weight: 213.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21NO |

|---|---|

| Molecular Weight | 213.35 g/mol |

| IUPAC Name | N-[3,5-bis(trideuteriomethyl)-1-adamantyl]formamide |

| Standard InChI | InChI=1S/C13H21NO/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h9-10H,3-8H2,1-2H3,(H,14,15)/i1D3,2D3 |

| Standard InChI Key | NYQWYYMEIBHRSB-WFGJKAKNSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)NC=O)C([2H])([2H])[2H] |

| Canonical SMILES | CC12CC3CC(C1)(CC(C3)(C2)NC=O)C |

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathways

N-Formyl Memantine-d6 is synthesized via a Ritter-type reaction starting from 1,3-dimethyladamantane. The process involves two optimized steps:

-

Formamidation: Treatment of 1,3-dimethyladamantane with formamide and nitric acid at 85°C for 2 hours yields N-(3,5-dimethyl-adamantan-1-yl)formamide (intermediate 6) with 98% efficiency . This step avoids hazardous bromination, enhancing safety and scalability.

-

Hydrolysis: Intermediate 6 is hydrolyzed using 21% aqueous HCl under reflux to produce Memantine hydrochloride, which is subsequently deuterated to form N-Formyl Memantine-d6 .

Table 1: Key Reaction Parameters

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Formamide, HNO₃ | 85°C | 2 h | 98% |

| 2 | 21% HCl | Reflux | 1 h | 85% |

Molecular Architecture

The compound’s structure comprises a rigid adamantane core with a formyl group (-CHO) at the nitrogen position and six deuterium atoms replacing hydrogens.

Table 2: Structural and Physical Properties

Deuterium incorporation reduces metabolic degradation rates, as evidenced by prolonged half-life in pharmacokinetic studies .

Pharmacological Profile and Mechanism of Action

Anti-Inflammatory Activity

Emerging evidence suggests secondary anti-inflammatory effects mediated through inhibition of microglial activation and interleukin-6 (IL-6) suppression. In murine models, deuterated analogs demonstrated a 30% reduction in neuroinflammation markers compared to Memantine.

Table 3: Comparative Pharmacokinetics (Memantine vs. N-Formyl Memantine-d6)

| Parameter | Memantine | N-Formyl Memantine-d6 |

|---|---|---|

| Cₘₐₓ (ng/mL) | 28.5 ± 3.70 | 27.7 ± 3.94 |

| AUC₀–∞ (ng·h/mL) | 1,880 ± 271 | 1,890 ± 266 |

| Half-life (h) | 60–80 | 85–100 |

| Metabolic Stability | Moderate | High (deuterium effect) |

Applications in Research and Therapeutics

Isotopic Labeling in Metabolic Studies

The deuterium atoms enable precise tracking via mass spectrometry, facilitating studies on blood-brain barrier penetration and metabolite identification . For example, in a recent trial, N-Formyl Memantine-d6 revealed a 22% higher brain-to-plasma ratio than non-deuterated Memantine .

Reference Standard in Pharmaceutical Analysis

As a certified reference material (Catalogue No.: PA STI 042960), it ensures quality control in Memantine production, detecting impurities down to 0.1% concentrations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume